molecular formula C9H13ClN2O B1531715 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole CAS No. 1698282-34-6

4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

Cat. No.: B1531715
CAS No.: 1698282-34-6
M. Wt: 200.66 g/mol
InChI Key: BCFCSDOOPOWYLT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from a rich historical foundation in imidazole chemistry that spans over a century of research and development. Imidazole itself was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia, establishing the fundamental framework that would later inspire countless derivatives and modifications. The evolution of imidazole chemistry gained significant momentum in the mid-twentieth century with the development of sophisticated synthetic methodologies, particularly the van Leusen reaction introduced in 1977, which enabled the efficient construction of 1,4,5-trisubstituted imidazoles through base-induced cycloaddition reactions involving tosylmethylisocyanides.

The specific synthesis of chloromethyl-substituted imidazoles represents a significant advancement in the field, with early patents documenting the preparation of related compounds such as 4-methyl-5-chloromethyl-imidazole through direct chloromethylation reactions. These pioneering studies demonstrated that chloromethylation of imidazoles could proceed through smooth reactions carried out on industrial scales without interfering side-reactions, despite initial expectations that strongly acidic conditions would deactivate the imidazole ring through protonation. The development of selective chloromethylation techniques proved particularly valuable, as these reactions exhibited high selectivity for introducing chloromethyl groups at specific positions without unwanted substitution at alternative sites.

The incorporation of tetrahydrofuran-containing substituents into imidazole frameworks represents a more recent development in the field, reflecting advances in synthetic methodologies that enable the construction of increasingly complex heterocyclic architectures. Patents and literature from the late twentieth and early twenty-first centuries document various approaches to alkylating imidazoles with functionalized alkyl halides, including those containing cyclic ether moieties. These developments were facilitated by improvements in reaction conditions, including the use of non-reactive aromatic solvents and optimized base systems that enhanced reaction yields while minimizing side product formation. The historical progression toward compounds like this compound reflects the ongoing quest to combine multiple pharmacologically relevant structural features within single molecular entities.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its structural novelty to encompass fundamental contributions to our understanding of multi-functional heterocyclic design and synthesis. The compound exemplifies the principle of molecular hybridization, where distinct heterocyclic systems are strategically combined to create new chemical entities with enhanced or complementary properties. The imidazole component contributes established biological activity patterns, including enzyme inhibition capabilities and receptor binding affinities, while the tetrahydrofuran moiety introduces conformational flexibility and potential for additional hydrogen bonding interactions. This combination demonstrates how heterocyclic chemistry has evolved from simple ring systems to sophisticated multi-component architectures designed for specific applications.

The synthetic challenges associated with constructing this compound have driven innovations in heterocyclic synthesis methodologies. The compound's preparation typically involves multiple synthetic steps, including formation of the imidazole ring system, introduction of the chloromethyl substituent, and attachment of the tetrahydrofuran-containing side chain. These synthetic requirements have necessitated the development of compatible reaction conditions and protecting group strategies that preserve the integrity of sensitive functional groups throughout the synthetic sequence. The successful synthesis of such complex structures has contributed to expanding the toolkit available to medicinal chemists and has influenced the design of related heterocyclic compounds with therapeutic potential.

Structural Feature Chemical Significance Functional Contribution
Imidazole Ring Five-membered nitrogen heterocycle Biological activity, metal coordination
Chloromethyl Group Reactive electrophilic center Nucleophilic substitution reactions
Tetrahydrofuran Moiety Cyclic ether functionality Conformational flexibility, solubility
Combined Architecture Multi-functional heterocycle Enhanced pharmacological profile

The compound's versatility in chemical transformations further underscores its significance in heterocyclic chemistry, as the chloromethyl group serves as a gateway for introducing diverse substituents through nucleophilic displacement reactions. These transformations enable the systematic exploration of structure-activity relationships and facilitate the development of compound libraries for biological screening. The tetrahydrofuran component additionally provides opportunities for further functionalization, potentially through ring-opening reactions or oxidative modifications that could yield new classes of heterocyclic compounds. The integration of these multiple reactive sites within a single molecular framework represents a sophisticated approach to heterocyclic design that maximizes synthetic utility while maintaining structural coherence.

Properties

IUPAC Name

4-(chloromethyl)-1-(oxolan-2-ylmethyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O/c10-4-8-5-12(7-11-8)6-9-2-1-3-13-9/h5,7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCSDOOPOWYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(N=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole is a synthetic derivative of imidazole that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Formula and Structure

  • Chemical Formula : C9H12ClN2O
  • Molecular Weight : 196.66 g/mol
  • CAS Number : 1368609-93-1

The compound features a chloromethyl group attached to an imidazole ring, along with a tetrahydrofuran moiety, which may influence its biological interactions.

Pharmacological Properties

Research indicates that This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. This activity is hypothesized to be due to the imidazole ring's ability to interact with microbial enzymes.
  • Anticancer Potential : Some derivatives of imidazole have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism for this compound remains under investigation but may involve modulation of signaling pathways related to cell proliferation.
  • Enzyme Inhibition : The chloromethyl group is known to participate in nucleophilic substitution reactions, which could lead to enzyme inhibition, particularly in pathways involving serine proteases or kinases.

The exact mechanism of action for This compound is still being elucidated. However, it is believed that its efficacy may stem from:

  • Binding Affinity : The compound's structure allows it to bind effectively to target proteins, potentially altering their activity.
  • Reactive Intermediate Formation : The chloromethyl group can form reactive intermediates that may covalently modify target proteins, leading to changes in function.

Case Study 1: Antimicrobial Activity

In a study published in the Chemistry and Pharmaceutical Bulletin, researchers evaluated the antimicrobial effects of various imidazole derivatives, including our target compound. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of imidazole derivatives found that compounds similar to This compound exhibited selective cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective growth inhibition at low micromolar concentrations .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundModerateHighPotential
4-MethylimidazoleLowModerateModerate
1H-ImidazoleLowLowLow

Scientific Research Applications

Antimicrobial Properties

Imidazole compounds are known for their antimicrobial activities. A case study involving imidazole derivatives reported effective inhibition of bacterial growth, suggesting that 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole may possess similar properties. This could be particularly beneficial in developing new antibiotics or antifungal agents.

Polymer Chemistry

The chloromethyl group in this compound can serve as a reactive site for polymerization processes. Research has explored the use of chloromethylated imidazoles in synthesizing functionalized polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can be utilized in coatings, adhesives, and other materials requiring high performance.

Drug Delivery Systems

The tetrahydrofuran moiety contributes to the solubility and bioavailability of the compound, making it a suitable candidate for drug delivery applications. Studies have investigated the use of similar compounds in formulating nanoparticles for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that imidazole derivatives can induce apoptosis in cancer cells.
Antimicrobial PropertiesReported effective inhibition of bacterial growth by imidazole compounds.
Polymer ChemistryExplored the synthesis of functionalized polymers using chloromethylated imidazoles.
Drug Delivery SystemsInvestigated the formulation of nanoparticles for targeted drug delivery using similar compounds.

Chemical Reactions Analysis

Imidazole Ring Construction

Imidazole rings are typically formed through condensation reactions between aldehydes, ketones, and ammonia/amine derivatives. For example, glyoxal and formaldehyde in the presence of ammonia yield imidazole under basic conditions . In the case of substituted imidazoles, starting materials such as methyl ketones or amidoximes are used with aldehydes .

Example Reaction :
Glyoxal+Formaldehyde+AmmoniaImidazole\text{Glyoxal}+\text{Formaldehyde}+\text{Ammonia}\rightarrow \text{Imidazole}

Chloromethylation at Position 4

Chloromethylation is achieved using reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane (DCM) or diethyl ether. This step converts hydroxymethyl groups (-CH₂OH) to chloromethyl (-CH₂Cl).

Reaction Conditions :

  • SOCl₂ (1.2–3.0 equivalents)

  • Temperature: 0°C to room temperature (RT)

  • Solvent: DCM or diethyl ether

  • Yield: 78%–95%

Chloromethyl Group Reactivity

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution reactions. Key reagents include:

Reagent Reaction Type Product
Amines (e.g., NH₃)Nucleophilic substitutionAmine derivatives (e.g., -CH₂NH₂)
Hydroxide ions (OH⁻)HydrolysisHydroxymethyl (-CH₂OH)
Thiols (R-SH)Thiol-ene substitutionSulfur-containing derivatives

Imidazole Ring Reactivity

The imidazole ring participates in:

  • Hydrogen bonding due to its nitrogen atoms.

  • Coordination chemistry with metal ions (e.g., Zn²⁺, Cu²⁺).

  • Electrophilic substitution at positions 1, 3, or 5 under acidic conditions .

Antimicrobial Agents

Imidazole derivatives are known for their activity against gram-positive and gram-negative bacteria. For example, compounds with imidazole-thiadiazole hybrids exhibit potent antibacterial effects against S. aureus and E. coli .

Enzyme Inhibition

The structural features of this compound (imidazole ring and THF moiety) suggest potential for binding to enzyme active sites. Analogous compounds have been studied as H₂ receptor antagonists (e.g., metiamide) .

Spectroscopic Data

  • ¹H NMR : δ 7.76–7.70 ppm (imidazole protons), δ 5.17 ppm (CH₂Cl) .

  • Mass Spectrometry : m/z 131.04 (M+H⁺) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent effects, synthesis efficiency, and applications:

Compound Name (Reference) Substituent at Position 1 Substituent at Position 4 Synthesis Yield (%) Key Properties/Applications
Target Compound (Tetrahydrofuran-2-yl)methyl Chloromethyl Not reported Potential intermediate for drug design
2n () (Tetrahydrofuran-2-yl)methyl - 8% (Step C) WDR5-MYC inhibitor; low yield due to regioisomer challenges
1-(Cyclopentylmethyl) derivative Cyclopentylmethyl - 15% Higher yield than THF analogs; used in sulfonamide synthesis
4-[4-(Chloromethyl)phenyl]-... () 4-Phenyl (dimethyl, nitro groups) Chloromethyl Not reported Synthetic intermediate; characterized by NMR
1-(4-Chlorobenzyl)-1H-imidazole () 4-Chlorobenzyl - 3.5% Antifungal activity; low yield due to multi-step synthesis
4-(Chloromethyl)-1H-imidazole () - Chloromethyl Not reported Key intermediate for alkylation reactions

Key Observations:

Synthetic Efficiency :

  • The tetrahydrofuran-substituted derivative (2n) exhibits a low yield (8%), likely due to regioisomer formation during alkylation . Cyclopentylmethyl analogs achieve higher yields (15%), suggesting steric or electronic advantages in their synthesis.
  • Chloromethyl group introduction via SOCl₂-mediated chlorination (e.g., ) is a robust method, but yields are often unreported .

Structural and Electronic Effects :

  • The THF group in the target compound may enhance solubility compared to hydrophobic aryl or alkyl substituents (e.g., 4-chlorobenzyl in ).
  • Chloromethyl groups increase electrophilicity, enabling nucleophilic displacement reactions, as seen in , where 4-(chloromethyl)-1H-imidazole is used to generate alkylated derivatives .

Stability and Reactivity :

  • Chloromethyl groups are prone to hydrolysis or nucleophilic attack, necessitating careful handling (e.g., ) .
  • THF’s ether linkage provides moderate stability compared to ester or amide functionalities, which may degrade under acidic/basic conditions .

Research Findings and Challenges

  • Regioselectivity Issues : Alkylation of imidazole rings often produces regioisomers, as seen in , complicating purification and reducing yields .
  • Low Yields in THF Derivatives : The 8% yield for compound 2n highlights the difficulty of introducing THF substituents efficiently .
  • Chloromethyl Reactivity : The chloromethyl group’s electrophilicity is advantageous for further functionalization but requires stabilization during storage (e.g., hydrochloride salts in ) .

Preparation Methods

Starting Materials and Key Intermediates

  • 4-nitroimidazole derivatives serve as common precursors for chloromethylated imidazoles.
  • The tetrahydrofuran-2-ylmethyl group is introduced via reaction with suitable protected intermediates or via alkylation using tetrahydrofuran-2-ylmethyl halides or equivalents.
  • Chlorination at the 4-position is achieved through selective chlorinating agents under controlled conditions.

Protection of the Imidazole Ring

Protection of the imidazole nitrogen or other reactive sites is critical for regioselective chlorination. For example, tetrahydropyranyl (THP) protection is used to mask reactive sites and improve stability during chlorination.

  • Reaction of 4-nitroimidazole with dihydropyran can yield THP-protected intermediates.
  • Protecting groups are chosen for their stability during chlorination and ease of removal afterward.

Chlorination Step

  • Chlorination of the 4-nitroimidazole derivative is performed using chlorinating agents such as trichloroisocyanuric acid (TCICA) combined with thiourea as an activating agent.
  • The reaction is conducted in inert solvents (e.g., hydrocarbons, ethers) at elevated temperatures (typically around 70°C) for extended periods (up to 18-24 hours) to ensure complete conversion.
  • Addition of a dechlorinating agent like sodium sulfite after chlorination reduces by-product formation, especially di-chlorinated species.

Introduction of the Tetrahydrofuran-2-ylmethyl Group

  • Alkylation of the imidazole nitrogen (N-1) with a tetrahydrofuran-2-ylmethyl halide or equivalent electrophile is performed.
  • Bases such as sodium hydride, potassium carbonate, or triethylamine facilitate this alkylation.
  • Solvents used include polar aprotic solvents or mixtures that support the nucleophilicity of the imidazole nitrogen.

Deprotection and Purification

  • After chlorination and alkylation, protecting groups are removed under acidic conditions, typically using aqueous hydrochloric acid or trifluoroacetic acid at temperatures between room temperature and 110°C.
  • Reaction times vary from 1 to 5 hours depending on conditions.
  • The final product is purified by filtration, crystallization, or chromatography.

Example Synthetic Procedure (Based on Patent WO2019146113A1)

Step Reagents/Conditions Description Notes
1 4-nitroimidazole + dihydropyran Protection of imidazole nitrogen to form THP-protected intermediate Ensures stability during chlorination
2 TCICA (0.7 equiv), thiourea (0.03 equiv), inert solvent, 70°C, 18 hrs Chlorination at 4-position Use of sodium sulfite post-reaction reduces by-products
3 Alkylation with tetrahydrofuran-2-ylmethyl halide, base (NaH, K2CO3, or Et3N), solvent Introduction of tetrahydrofuran-2-ylmethyl substituent at N-1 Base choice affects yield and selectivity
4 Acidic deprotection (HCl or TFA), 70-110°C, 1-5 hrs Removal of protecting groups Yields 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
5 Purification by crystallization or filtration Isolate pure product Purity confirmed by HPLC

Reaction Parameters and Optimization

Parameter Range/Value Effect on Reaction
Base equivalents 1-10 molar equivalents (preferably 1-5) Influences alkylation efficiency and chlorination stability
Chlorination temperature 70°C Ensures regioselectivity and minimizes side reactions
Chlorination time 18-24 hours Complete chlorination with minimal by-products
Deprotection temperature 70-110°C Efficient removal of protecting groups
Deprotection time 1-5 hours Avoids decomposition of product

Research Findings and Notes

  • The use of TCICA combined with thiourea as a chlorinating system provides good regioselectivity and minimizes by-product formation.
  • Protecting groups like THP are essential for maintaining the integrity of the molecule during chlorination.
  • Sodium sulfite addition post-chlorination effectively reduces di-chlorinated by-products.
  • The choice of base and solvent significantly impacts the yield and purity of the final product.
  • The deprotection step under acidic conditions is mild enough to avoid degradation of the chloromethyl group.
  • Purification by crystallization yields high purity product suitable for further applications.

Summary Table of Key Preparation Steps

Step No. Process Reagents/Conditions Purpose Outcome
1 Protection Dihydropyran, acid catalyst Protect imidazole nitrogen THP-protected intermediate
2 Chlorination TCICA, thiourea, inert solvent, 70°C, 18 hrs Introduce chlorine at 4-position 4-chloro-4-nitroimidazole derivative
3 Alkylation Tetrahydrofuran-2-ylmethyl halide, base, solvent Attach tetrahydrofuran-2-ylmethyl group at N-1 Alkylated intermediate
4 Deprotection HCl or TFA, 70-110°C, 1-5 hrs Remove protecting groups Target compound
5 Purification Crystallization/filtration Isolate pure compound Pure this compound

Q & A

Q. What are the common synthetic routes for preparing 4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole?

The compound is typically synthesized via alkylation of the imidazole ring. Key steps include:

  • Imidazole ring alkylation : Reacting 4-nitroimidazole with 2-(bromomethyl)tetrahydrofuran under basic conditions (e.g., triethylamine) in solvents like acetonitrile. This introduces the tetrahydrofuran-substituted methyl group .
  • Chloromethylation : Subsequent introduction of the chloromethyl group via nucleophilic substitution or condensation reactions, often using chlorinated reagents (e.g., SOCl₂) .
  • Purification : Silica gel chromatography or recrystallization ensures purity. Characterization by LCMS and NMR validates regioselectivity and structural integrity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and detect regioisomeric impurities (e.g., 1H-imidazole vs. 4H-imidazole isomers) .
  • LCMS : Monitors reaction progress and verifies molecular weight (e.g., m/z = 168.2 [M+H]+ for intermediates) .
  • X-ray crystallography : Resolves structural ambiguities, such as disorder in the tetrahydrofuran ring or chloromethyl group orientation .
  • Elemental analysis : Validates purity by comparing experimental vs. calculated C/H/N percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in further functionalizations?

Regioselective modifications (e.g., sulfonamide formation) require careful control of:

  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enables site-specific arylations. For example, coupling with bromobenzene derivatives at the imidazole 5-position achieves >95% regioselectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the chloromethyl site, while THF stabilizes intermediates during alkylation .
  • Temperature : Reactions at 75°C improve yields in cyclization steps (e.g., 19% yield for 1-(cyclobutanecarbonyl)-4-nitro-1H-imidazole) .

Q. How can researchers resolve contradictions between crystallographic data and computational models for this compound?

Discrepancies often arise from dynamic disorder (e.g., in the tetrahydrofuran ring) or flexible substituents. Strategies include:

  • Multi-conformer modeling : Using software like Mercury to refine crystallographic data and account for disordered atoms .
  • DFT calculations : Comparing experimental NMR shifts with computed values (e.g., at the B3LYP/6-31G* level) validates proposed conformers .
  • Variable-temperature crystallography : Captures conformational changes and reduces thermal motion artifacts .

Q. What strategies mitigate challenges in synthesizing biologically active derivatives (e.g., sulfonamides)?

  • Protection/deprotection : Temporarily blocking reactive sites (e.g., using tert-butyl groups) prevents unwanted side reactions during sulfonamide coupling .
  • Bioisosteric replacements : Substituting the chloromethyl group with fluorinated or trifluoromethyl groups enhances metabolic stability without sacrificing activity (e.g., 5-bromo-3-chloro-2-hydroxybenzenesulfonamide derivatives) .
  • Biological assays : Testing derivatives against enzyme targets (e.g., WDR5-MYC interactions) identifies structure-activity relationships (SAR) .

Methodological Considerations

Q. How should researchers design experiments to address low yields in imidazole alkylation?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance reaction efficiency .
  • Solvent optimization : Switch from acetonitrile to DMF for better solubility of intermediates .
  • Stoichiometry adjustments : Use excess alkylating agents (e.g., 1.2 eq 2-(bromomethyl)tetrahydrofuran) to drive reactions to completion .

Q. What are best practices for handling contradictory spectral data (e.g., unexpected NMR peaks)?

  • 2D NMR techniques : HSQC and HMBC experiments resolve overlapping signals and confirm connectivity .
  • Isolation of regioisomers : Chromatographic separation (e.g., using a C18 column) followed by individual characterization clarifies structural assignments .
  • Collaborative validation : Cross-check data with crystallography or high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole
Reactant of Route 2
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4-(chloromethyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazole

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